molecular formula C17H14F3N3O B2732133 2-Morpholino-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 95640-21-4

2-Morpholino-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2732133
CAS RN: 95640-21-4
M. Wt: 333.314
InChI Key: DOCPHRXCEMOVKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14F3N3O/c18-17(19,20)14-10-15(12-4-2-1-3-5-12)22-16(13(14)11-21)23-6-8-24-9-7-23/h1-5,10H,6-9H2 . This code represents the molecular structure of the compound, including the number and arrangement of atoms.

Scientific Research Applications

Electronic Absorption Spectra and Dye Chemistry

Research into derivatives of Morpholine Green containing methyl and trifluoromethyl groups in the phenyl ring has explored their electronic absorption spectra. This study revealed that the morpholino group acts as an electron donor, though less efficiently than the diethylamino group. Modifications in the molecular structure influence the absorption spectra, indicating potential applications in developing new dyes and pigments (Hepworth, Sawyer, & Hallas, 1993).

Synthesis of Dihydropyrano[2,3-c]pyrazoles

A study utilizing morpholine as a catalyst component demonstrated a one-pot, four-component reaction leading to the synthesis of dihydropyrano[2,3-c]pyrazoles. This work highlights the versatility of morpholine derivatives in facilitating organic synthesis processes, offering moderate to excellent yields and environmental benefits by avoiding hazardous solvents (Zhou, Li, & Su, 2016).

Development of DNA-PK Inhibitors

One study outlines the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a crucial precursor for DNA-dependent protein kinase inhibitors. This research exemplifies the application of morpholine derivatives in medicinal chemistry, particularly in the development of therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).

Anion Exchange Membranes for Energy Applications

A study focused on morpholinium-functionalized cross-linked poly(2,6-dimethyl-1,4-phenylene oxide) anion exchange membranes, prepared via a crosslinking/post-functionalization method. This research demonstrates the potential of morpholine derivatives in creating high-performance materials for energy applications, such as fuel cells (Gao, Lu, Ma, Yan, Jiang, Wu, & He, 2020).

properties

IUPAC Name

2-morpholin-4-yl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c18-17(19,20)14-10-15(12-4-2-1-3-5-12)22-16(13(14)11-21)23-6-8-24-9-7-23/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCPHRXCEMOVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-6-phenyl-4-(trifluoromethyl)nicotinonitrile

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